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Compound of Interest

Compound Name: 2-Fluorocinnamaldehyde

Cat. No.: B121049

Introduction: The Strategic Role of Fluorine in
Aldehyde Chemistry

In the landscape of modern medicinal chemistry and materials science, the strategic
incorporation of fluorine atoms into organic scaffolds is a widely recognized strategy for
modulating molecular properties. The unique electronegativity, size, and metabolic stability of
fluorine can profoundly influence a compound's lipophilicity, binding affinity, and
pharmacokinetic profile. 2-Fluorocinnamaldehyde, a halogenated aromatic aldehyde,
represents a versatile building block that leverages these principles. Its utility stems from the
combined reactivity of the a,3-unsaturated aldehyde and the electronic effects of the ortho-
fluoro substituent on the phenyl ring. This guide provides an in-depth technical overview of 2-
Fluorocinnamaldehyde, from its fundamental properties and synthesis to its potential
applications in research and development, tailored for scientists and professionals in the field.

Core Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for regulatory compliance,
procurement, and scientific communication. The primary identifier for 2-
Fluorocinnamaldehyde is its CAS (Chemical Abstracts Service) Registry Number.

Chemical Abstract Service Number:149733-71-1[1]
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This unique numerical identifier ensures that researchers are referencing the identical chemical
substance, specifically the (E)-isomer of 3-(2-fluorophenyl)prop-2-enal.

A summary of its key physicochemical properties is presented in the table below.

Property Value Source(s)
CAS Number 149733-71-1 [1]
(E)-3-(2-
Fluorophenyl)acrylaldehyde,
Synonyms [1]
(E)-3-(2-fluorophenyl)prop-2-
enal
Molecular Formula CoH7FO N/A
Molecular Weight 150.15 g/mol N/A

Expected to be a solid or oil,
Appearance consistent with similar N/A

cinnamaldehyde derivatives.

Not explicitly available; related
Boiling Point cinnamaldehydes have high N/A

boiling points.

Expected to be soluble in
- common organic solvents
Solubility N/A
(e.g., ethanol, DMSO,

acetone).

Synthesis of 2-Fluorocinnamaldehyde: The Claisen-
Schmidt Condensation

The most direct and industrially scalable method for synthesizing cinnamaldehyde and its
derivatives is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed
cross-aldol condensation between an aromatic aldehyde (which lacks a-hydrogens) and an
aliphatic aldehyde or ketone. In the case of 2-Fluorocinnamaldehyde, the synthesis proceeds
via the reaction of 2-fluorobenzaldehyde with acetaldehyde.
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The causality behind this choice of reaction is its efficiency and selectivity. Because 2-
fluorobenzaldehyde has no a-hydrogens, it cannot self-condense. Acetaldehyde, possessing
acidic a-hydrogens, readily forms an enolate in the presence of a base (like sodium hydroxide),
which then acts as the nucleophile. The subsequent dehydration of the aldol addition product is
driven by the formation of a highly conjugated system, yielding the stable a,B-unsaturated
aldehyde.
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Caption: Workflow for the synthesis of 2-Fluorocinnamaldehyde.
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Experimental Protocol: Synthesis via Claisen-Schmidt
Condensation

The following is a representative, self-validating protocol for the synthesis of 2-
Fluorocinnamaldehyde.

e Reaction Setup: To a stirred solution of 2-fluorobenzaldehyde (1.0 eq) in a suitable solvent
such as ethanol, add acetaldehyde (1.5 eq). The use of an excess of the enolizable partner
helps to drive the reaction to completion and minimize self-condensation of acetaldehyde.

» Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v)
dropwise to the reaction mixture at room temperature. The reaction is often exothermic, and
cooling in an ice bath may be necessary to maintain a controlled temperature (20-25°C).

o Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer
Chromatography (TLC). The disappearance of the 2-fluorobenzaldehyde spot and the
appearance of a new, less polar product spot indicates reaction progression.

o Work-up and Isolation: Once the reaction is complete, neutralize the mixture with a dilute
acid (e.g., 1M HCI). The product may precipitate out of the solution or can be extracted with
an organic solvent like ethyl acetate.

 Purification: The crude product is then washed with water and brine, dried over anhydrous
sodium sulfate, and the solvent is removed under reduced pressure. Further purification can
be achieved by column chromatography or distillation to yield pure 2-
Fluorocinnamaldehyde.

Spectroscopic Characterization

The structural confirmation of the synthesized 2-Fluorocinnamaldehyde is achieved through a
combination of spectroscopic techniques. Below are the expected characteristic signals.
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Technique

Expected Observations

1H NMR

- Aldehydic Proton (CHO): A doublet in the
downfield region (& 9.5-10.5 ppm) due to
coupling with the adjacent vinyl proton. - Vinyl
Protons (-CH=CH-): Two doublets in the region
of 4 6.5-8.0 ppm, showing characteristic trans
coupling (J = 16 Hz). - Aromatic Protons: A
complex multiplet pattern between & 7.0-7.8
ppm, characteristic of a substituted benzene

ring.

13C NMR

- Carbonyl Carbon (C=0): A signal in the highly
deshielded region of & 190-195 ppm. - Aromatic
Carbon bonded to Fluorine (C-F): A doublet with
a large coupling constant (*JCF = 250 Hz) in the
aromatic region (6 160-165 ppm).[2] - Other
Aromatic and Vinyl Carbons: Signals in the &
115-150 ppm range. The carbons ortho and
para to the fluorine will show smaller C-F

couplings.[2]

IR Spectroscopy

- C=0 Stretch (Aldehyde): A strong, sharp
absorption band around 1685-1710 cm~1,
Conjugation to the double bond and aromatic
ring lowers the frequency from a typical aliphatic
aldehyde.[3] - C=C Stretch (Alkene): A medium
intensity band around 1620-1640 cm~1. - C-F
Stretch: A strong band in the fingerprint region,

typically around 1200-1250 cm™1.

Mass Spectrometry

- Molecular lon (M*): A peak at m/z = 150.15,
corresponding to the molecular weight of the
compound. - Fragmentation: Characteristic
fragmentation patterns would include the loss of
-CHO (m/z 29) and other fragments

corresponding to the stable aromatic structure.
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Applications in Drug Discovery and Development

While specific research on 2-Fluorocinnamaldehyde is emerging, the applications of its
isomer, 4-Fluorocinnamaldehyde, provide a strong rationale for its utility as a synthon in
medicinal chemistry. Fluorinated cinnamaldehydes are valuable precursors for the synthesis of
various heterocyclic compounds and other complex molecules.

A prominent example is the synthesis of thiosemicarbazone derivatives as potential urease
inhibitors.[4] Urease is an enzyme that plays a key role in the pathogenesis of infections by
Helicobacter pylori, which are linked to gastric ulcers.[4]

The general synthesis involves a condensation reaction between the fluorinated
cinnamaldehyde and a substituted thiosemicarbazide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 2.rsc.org [rsc.org]
o 3. chem.libretexts.org [chem.libretexts.org]

e 4. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based
thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [An In-Depth Technical Guide to 2-
Fluorocinnamaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b121049#2-fluorocinnamaldehyde-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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